molecular formula C18H15N3O3S B2997309 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 895454-37-2

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2997309
CAS RN: 895454-37-2
M. Wt: 353.4
InChI Key: LAIDSLPLLXUAFZ-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Benzamides have a planar structure due to the conjugation between the benzene ring and the amide group. The cyano and dimethoxy groups would likely have an impact on the electronic structure of the molecule .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that “4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” might undergo would depend on the specific properties of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure of the compound .

Scientific Research Applications

Synthesis and Anticancer Activity

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that can be synthesized from various benzothiazole derivatives. Research has shown that similar benzothiazole derivatives exhibit significant anticancer activities. For instance, novel heterocycles containing benzothiazole fused with pyrimidines and pyrazoles have been reported to possess activity against different types of cancers. These compounds have been tested for their in-vitro anticancer activity towards human cancer cell lines, with some exhibiting remarkable activity against various cancer lines (Waghmare et al., 2013).

Colorimetric Sensing of Fluoride Anions

Another application of similar compounds is in the colorimetric sensing of fluoride anions. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit a drastic color transition in response to fluoride anion at mM concentrations, demonstrating excellent performance for naked-eye detection of fluoride anion in solution. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Synthesis of Benzamide Derivatives

The synthesis of various benzamide derivatives, including those related to 4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, has been explored in scientific research. These compounds are characterized using techniques like IR, NMR, mass spectrometry, and X-ray analysis, contributing to the field of chemical synthesis and characterization (Hossaini et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific information on “4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide”, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. For example, if “4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” has interesting biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-21-13-8-14(23-2)15(24-3)9-16(13)25-18(21)20-17(22)12-6-4-11(10-19)5-7-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIDSLPLLXUAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

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